molecular formula C17H28N2O5 B13056091 Racemic-(4S,4aR,9aS)-7-tert-butyl 4-ethyl 1-oxooctahydro-1H-pyrido[3,4-d]azepine-4,7(8H)-dicarboxylate

Racemic-(4S,4aR,9aS)-7-tert-butyl 4-ethyl 1-oxooctahydro-1H-pyrido[3,4-d]azepine-4,7(8H)-dicarboxylate

カタログ番号: B13056091
分子量: 340.4 g/mol
InChIキー: GXOUNNJRUITWBL-JHJVBQTASA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Racemic-(4S,4aR,9aS)-7-tert-butyl 4-ethyl 1-oxooctahydro-1H-pyrido[3,4-d]azepine-4,7(8H)-dicarboxylate is a bicyclic organic compound featuring a pyrido[3,4-d]azepine core with two ester functional groups (tert-butyl and ethyl) at positions 4 and 5. Its stereochemistry is defined by the (4S,4aR,9aS) configuration, indicating a racemic mixture of enantiomers. This compound is structurally significant due to its fused azepine-pyridine system, which may confer unique physicochemical and biological properties.

特性

分子式

C17H28N2O5

分子量

340.4 g/mol

IUPAC名

7-O-tert-butyl 4-O-ethyl (4S,4aR,9aR)-1-oxo-3,4,4a,5,6,8,9,9a-octahydro-2H-pyrido[3,4-d]azepine-4,7-dicarboxylate

InChI

InChI=1S/C17H28N2O5/c1-5-23-15(21)13-10-18-14(20)12-7-9-19(8-6-11(12)13)16(22)24-17(2,3)4/h11-13H,5-10H2,1-4H3,(H,18,20)/t11-,12-,13-/m1/s1

InChIキー

GXOUNNJRUITWBL-JHJVBQTASA-N

異性体SMILES

CCOC(=O)[C@@H]1CNC(=O)[C@H]2[C@H]1CCN(CC2)C(=O)OC(C)(C)C

正規SMILES

CCOC(=O)C1CNC(=O)C2C1CCN(CC2)C(=O)OC(C)(C)C

製品の起源

United States

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Racemic-(4S,4aR,9aS)-7-tert-butyl 4-ethyl 1-oxooctahydro-1H-pyrido[3,4-d]azepine-4,7(8H)-dicarboxylate typically involves multiple steps. One common approach is the chiral resolution of racemic mixtures using diastereomeric ester formation and crystallization. This method employs chiral auxiliaries such as N-Boc-D- and N-Boc-L-phenylglycines to achieve high optical purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The scalability and practicality of the chiral resolution approach make it suitable for industrial applications .

化学反応の分析

Types of Reactions

Racemic-(4S,4aR,9aS)-7-tert-butyl 4-ethyl 1-oxooctahydro-1H-pyrido[3,4-d]azepine-4,7(8H)-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

科学的研究の応用

Racemic-(4S,4aR,9aS)-7-tert-butyl 4-ethyl 1-oxooctahydro-1H-pyrido[3,4-d]azepine-4,7(8H)-dicarboxylate has a wide range of applications in scientific research:

作用機序

The mechanism of action of Racemic-(4S,4aR,9aS)-7-tert-butyl 4-ethyl 1-oxooctahydro-1H-pyrido[3,4-d]azepine-4,7(8H)-dicarboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved are still under investigation .

類似化合物との比較

Comparison with Structurally Similar Compounds

The compound can be compared to other bicyclic esters and heterocyclic derivatives, particularly those with fused ring systems and ester substituents. Below is a detailed analysis based on evidence from analogous compounds:

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Substituents Molecular Weight Melting Point (°C) Key Features
Target Compound: Racemic-(4S,4aR,9aS)-7-tert-butyl 4-ethyl ... pyrido[3,4-d]azepine-dicarboxylate Pyrido[3,4-d]azepine 7-tert-butyl, 4-ethyl esters, 1-oxo group Not provided Not provided Fused azepine-pyridine system; racemic stereochemistry
Diethyl 3-benzyl-7-(4-bromophenyl)-8-cyano-2-oxo-... tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (2c) Tetrahydroimidazo[1,2-a]pyridine 5,6-diethyl esters, 3-benzyl, 7-(4-bromophenyl), 8-cyano, 2-oxo 550.0978 223–225 Bromophenyl and cyano groups enhance steric bulk; moderate purity (61%)
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-... tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) Tetrahydroimidazo[1,2-a]pyridine 5,6-diethyl esters, 7-(4-nitrophenyl), 8-cyano, 3-phenethyl, 2-oxo Not provided 243–245 Nitrophenyl group increases polarity; lower purity (51%)
Racemic-(4aS,6R,7aS)-4-tert-butyl 6-ethyl hexahydrocyclopenta[b][1,4]oxazine-4,6(4aH)-dicarboxylate Hexahydrocyclopenta[b]oxazine 4-tert-butyl, 6-ethyl esters Not provided Not provided Oxazine ring instead of azepine; higher price (~$1,159.41/g for R&D use)
Racemic-(4aS,7R,7aR)-4-benzyl-7-(tert-butyldiphenylsilyloxy)... oxazin-3(2H)-one Hexahydrocyclopenta[b]oxazine 4-benzyl, 7-(tert-butyldiphenylsilyloxy), 3-oxo 485.70 Not provided Siloxy and benzyl groups enhance hydrophobicity; used in advanced synthesis

Key Observations:

Core Structure Differences :

  • The target compound’s pyrido[3,4-d]azepine core distinguishes it from tetrahydroimidazo[1,2-a]pyridine () and hexahydrocyclopenta[b]oxazine derivatives (). The azepine ring’s larger size may influence conformational flexibility compared to smaller oxazine or imidazo-pyridine systems .

Substituent Effects :

  • Ester groups (tert-butyl, ethyl) in the target compound suggest moderate hydrophobicity, similar to the diethyl esters in compounds 2c and 1l . However, the tert-butyl group in ’s oxazine derivative contributes to a significantly higher cost, likely due to synthetic complexity .
  • Electron-withdrawing groups (e.g., 4-bromophenyl, 4-nitrophenyl) in analogs 2c and 1l increase reactivity and polarity, which could enhance binding in biological systems .

Stereochemical Complexity :

  • The racemic nature of the target compound contrasts with enantiomerically pure derivatives in , where specific stereochemistry (4aS,7R,7aR) is defined. Racemic mixtures often require chiral resolution for pharmacological applications .

Research Findings and Implications

Structural Characterization :

  • Techniques like NMR and HRMS (used in ) are critical for confirming the structure of complex bicyclic esters. The SHELX software () could aid in crystallographic analysis if single crystals are obtained .

生物活性

Racemic-(4S,4aR,9aS)-7-tert-butyl 4-ethyl 1-oxooctahydro-1H-pyrido[3,4-d]azepine-4,7(8H)-dicarboxylate, a compound with a complex molecular structure, has garnered interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C17H28N2O5C_{17}H_{28}N_{2}O_{5} with a molecular weight of approximately 340.42 g/mol. It features a pyrido[3,4-d]azepine core that is known for its diverse biological activities.

PropertyValue
Molecular FormulaC₁₇H₂₈N₂O₅
Molecular Weight340.42 g/mol
CAS Number2177267-65-9
Chemical StructureChemical Structure

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Neuroprotective Effects

Recent studies have indicated that derivatives of pyrido[3,4-d]azepine compounds exhibit neuroprotective properties. For instance, compounds similar in structure have shown efficacy in models of Parkinson's disease by activating dopamine receptors and reducing neuroinflammation. The neuroprotective effects are attributed to the modulation of dopaminergic pathways and the inhibition of apoptosis in neuronal cells .

Antioxidant Properties

Antioxidant activity is another significant aspect of the biological profile of this compound. Research indicates that similar compounds can scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative stress. This property is crucial for preventing cellular damage in various neurodegenerative diseases .

Antimicrobial Activity

Some studies have explored the antimicrobial potential of pyrido[3,4-d]azepine derivatives. Preliminary findings suggest that these compounds may inhibit the growth of certain bacterial strains, although further research is needed to fully elucidate their mechanisms and efficacy .

Case Study 1: Neuroprotection in Parkinson's Disease Models

A study investigated the effects of a closely related compound on dopaminergic neurons in a mouse model of Parkinson's disease. The results demonstrated significant neuroprotection attributed to the activation of D3 dopamine receptors. Behavioral assessments indicated improved motor function and reduced neurodegeneration .

Case Study 2: Antioxidant Activity Assessment

In vitro assays were conducted to evaluate the antioxidant capacity of racemic-(4S,4aR,9aS)-7-tert-butyl 4-ethyl 1-oxooctahydro-1H-pyrido[3,4-d]azepine-4,7(8H)-dicarboxylate. The compound exhibited significant free radical scavenging activity compared to standard antioxidants like ascorbic acid .

The mechanisms underlying the biological activities of this compound involve several pathways:

  • Dopamine Receptor Modulation : The compound acts as an agonist at D2 and D3 dopamine receptors, which are critical in regulating motor functions and mood.
  • Oxidative Stress Reduction : By scavenging ROS and enhancing antioxidant defenses, it mitigates oxidative damage in neuronal tissues.
  • Anti-inflammatory Effects : The compound may also exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines in neuronal cultures .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。